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Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinoxaline

Cat. No.: B1590643

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-6-
methoxyquinoxaline, a key intermediate in the development of various pharmaceutical
agents. Understanding its structural features through nuclear magnetic resonance (NMR),
infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for ensuring its purity,
confirming its identity, and understanding its chemical behavior. This document is intended for
researchers, scientists, and drug development professionals engaged in the synthesis and
characterization of quinoxaline-based compounds.

Introduction to 2-Chloro-6-methoxyquinoxaline and
Spectroscopic Analysis

2-Chloro-6-methoxyquinoxaline is a heterocyclic compound belonging to the quinoxaline
family, which is recognized for its wide range of biological activities.[1] The precise
characterization of this molecule is the foundation of reliable and reproducible research.
Spectroscopic techniques provide a non-destructive and highly informative approach to
elucidating the molecular structure and purity of this compound. This guide will delve into the
interpretation of its *H NMR, 3C NMR, IR, and MS data, offering insights into the correlation
between spectral features and molecular structure.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms of 2-Chloro-6-
methoxyquinoxaline are numbered as shown in the following diagram. This numbering
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system will be used consistently throughout this guide for the assignment of NMR signals.
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Caption: Molecular structure and atom numbering for 2-Chloro-6-methoxyquinoxaline.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following sections detail the predicted *H and 3C NMR spectra of 2-Chloro-6-
methoxyquinoxaline. These predictions are based on the analysis of structurally similar
quinoxaline derivatives.[2]

'H NMR Spectroscopy

The *H NMR spectrum of 2-Chloro-6-methoxyquinoxaline is expected to show distinct
signals for the aromatic protons and the methoxy group protons.

Table 1: Predicted *H NMR Data for 2-Chloro-6-methoxyquinoxaline

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.6 S 1H H3
~7.8 d 1H H8
~7.4 dd 1H H7
~7.2 d 1H H5
~3.9 S 3H -OCHs

**s = singlet, d = doublet, dd = doublet of doublets
Interpretation:

o H3 Proton: The proton at the C3 position is expected to appear as a singlet at the most
downfield region of the aromatic signals due to the deshielding effect of the adjacent nitrogen
atom and the chlorine atom.

e Aromatic Protons (H5, H7, H8): The protons on the benzene ring will exhibit a splitting
pattern characteristic of a 1,2,4-trisubstituted benzene ring. H8 is expected to be a doublet,
coupling with H7. H7 will appear as a doublet of doublets, coupling with both H8 and H5. H5
is anticipated to be a doublet, coupling with H7. The electron-donating methoxy group at C6
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will cause an upfield shift of the protons on the benzene ring compared to unsubstituted
quinoxaline.

o Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet in
the upfield region of the spectrum.

3C NMR Spectroscopy

The 18C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Data for 2-Chloro-6-methoxyquinoxaline

Chemical Shift (6, ppm) Assighment
~160 C6

~148 C2

~144 C8a

~142 Cda

~138 C3

~130 C8

~125 C7

~107 C5

~56 -OCHs

Interpretation:

e Quaternary Carbons: The spectrum will show several signals for quaternary carbons,
including C2, C4a, C6, and C8a. The carbon attached to the chlorine atom (C2) and the
carbon attached to the methoxy group (C6) are expected to be significantly deshielded.

o Aromatic Carbons: The chemical shifts of the carbons in the benzene ring are influenced by
the substituents. The methoxy group will cause an upfield shift for the ortho and para
carbons.
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e Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal in the

upfield region.

Experimental Protocol for NMR Spectroscopy
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Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Predicted Characteristic IR Absorption Bands for 2-Chloro-6-methoxyquinoxaline

Wavenumber (cm~—2)

Vibration

~3050-3100 Aromatic C-H stretch
~2850-2950 Aliphatic C-H stretch (-OCH3)
~1600-1620 C=N stretch (quinoxaline ring)
~1500-1580 Aromatic C=C stretch
~1250 Aryl-O stretch (asymmetric)
~1030 Aryl-O stretch (symmetric)
~750-850 C-Cl stretch
Interpretation:
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The IR spectrum will be characterized by the stretching vibrations of the aromatic C-H bonds
and the C-H bonds of the methoxy group. The characteristic C=N and C=C stretching
vibrations of the quinoxaline ring will be observed in the fingerprint region. The strong
absorptions corresponding to the asymmetric and symmetric stretching of the aryl-ether bond
will confirm the presence of the methoxy group. The C-CI stretching vibration is also expected
in the lower frequency region.

Experimental Protocol for IR Spectroscopy

ATR-FTIR Analysis Workflow
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Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Molecular lon Peak:

The mass spectrum of 2-Chloro-6-methoxyquinoxaline is expected to show a molecular ion
peak (M*) at m/z 194, corresponding to the molecular weight of the compound with the 3°Cl
isotope. An M+2 peak at m/z 196 with an intensity of approximately one-third of the M* peak
will also be observed, which is characteristic of the presence of a single chlorine atom (isotopic
abundance of 3°Cl and 37Cl is approximately 3:1).[1]

Predicted Fragmentation Pathway:

The fragmentation of 2-Chloro-6-methoxyquinoxaline is likely to proceed through the loss of
small, stable neutral molecules or radicals. A plausible fragmentation pathway is outlined
below.
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Caption: Predicted fragmentation pathway for 2-Chloro-6-methoxyquinoxaline.
Interpretation of Fragmentation:

o Loss of a Methyl Radical (*CHs): A common fragmentation pathway for methoxy-substituted
aromatic compounds is the loss of a methyl radical from the molecular ion, leading to a
fragment at m/z 179/181.

e Loss of Carbon Monoxide (CO): Subsequent loss of a neutral carbon monoxide molecule
from the [M-CHs]* fragment could result in a peak at m/z 151/153.

o Loss of a Chlorine Radical (¢Cl): The loss of a chlorine radical from the molecular ion would
produce a fragment at m/z 159.

Experimental Protocol for Mass Spectrometry
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Caption: Workflow for Direct Infusion Electrospray lonization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the
characterization of 2-Chloro-6-methoxyquinoxaline. The predicted H NMR, 13C NMR, IR,
and MS data, based on the analysis of related compounds, offer a reliable reference for
researchers working with this molecule. The detailed experimental protocols provide a
standardized approach to data acquisition, ensuring consistency and reproducibility. This in-
depth spectroscopic analysis is indispensable for confirming the structure and purity of 2-
Chloro-6-methoxyquinoxaline, thereby supporting its application in pharmaceutical research
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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